![molecular formula C25H23NO5 B1402813 2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-methyl-acryloylamino]-benzoic acid CAS No. 1252992-34-9](/img/structure/B1402813.png)
2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-methyl-acryloylamino]-benzoic acid
Overview
Description
Scientific Research Applications
Corrosion Inhibition
Compounds with structural similarities to 2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-methyl-acryloylamino]-benzoic acid have been investigated for their potential as corrosion inhibitors. For example, derivatives of cyanoacetamide have been studied for their inhibitory effect on the corrosion of carbon steel in acidic media. These compounds exhibit their inhibitory action by adsorbing onto the carbon steel surface through active centers in their structures, as described in the work of Fouda, El-desoky, and Muhtar (2008) (Fouda, El-desoky, & Muhtar, 2008).
Biological Activity
Research into the biological activity of compounds structurally related to the target molecule has shown potential in several areas. Obregón-Mendoza et al. (2018) synthesized and analyzed the crystal structure and biological activity of ether and ester trans-ferulic acid derivatives, finding that compounds with free phenolic hydroxyl groups exhibited scavenging free-radical and antioxidant activity. This study indicates the potential of these compounds in medical and pharmaceutical applications (Obregón-Mendoza et al., 2018).
Synthetic Chemistry
The synthesis and structural analysis of compounds with benzyloxy and methoxy groups, similar to the compound of interest, have been subjects of research in synthetic chemistry. These studies explore various synthetic routes and characterizations, contributing to our understanding of such compounds' chemical behavior and potential applications. For example, research on the synthesis and crystal structure of different benzoic acid derivatives aims to understand better their chemical properties and potential uses in various scientific fields (Zhao et al., 2010).
properties
IUPAC Name |
2-[[(E)-3-(3-methoxy-4-phenylmethoxyphenyl)-2-methylprop-2-enoyl]amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-17(24(27)26-21-11-7-6-10-20(21)25(28)29)14-19-12-13-22(23(15-19)30-2)31-16-18-8-4-3-5-9-18/h3-15H,16H2,1-2H3,(H,26,27)(H,28,29)/b17-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOAFSFGHWEKBY-SAPNQHFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)C(=O)NC3=CC=CC=C3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)/C(=O)NC3=CC=CC=C3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-methyl-acryloylamino]-benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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